(2-AMINOBUTYL)DIMETHYLAMINE
Overview
Description
(2-AMINOBUTYL)DIMETHYLAMINE: is an organic compound with the molecular formula C6H16N2 . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution mechanism .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-AMINOBUTYL)DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: N-substituted amines.
Scientific Research Applications
Chemistry: (2-AMINOBUTYL)DIMETHYLAMINE is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce amine groups into peptides and proteins, facilitating further functionalization .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In industrial applications, this compound is used as a curing agent for epoxy resins and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its ability to act as a nucleophile due to the presence of amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form coordination complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
- N,N-Dimethyl-1,4-butanediamine
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,2-ethanediamine
Comparison: (2-AMINOBUTYL)DIMETHYLAMINE is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other similar compounds. For example, the position of the amine groups in this compound allows for different steric and electronic effects, influencing its reactivity in chemical reactions .
Properties
IUPAC Name |
1-N,1-N-dimethylbutane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUIVSMWDCKNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980200 | |
Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63732-18-3 | |
Record name | 1,2-Butanediamine, 1-(N,N-dimethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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